molecular formula C22H21N3O B11473191 N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide

N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide

Cat. No.: B11473191
M. Wt: 343.4 g/mol
InChI Key: RFXVBVNWIHIPAX-UHFFFAOYSA-N
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Description

N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide is a complex organic compound that features a benzimidazole core linked to a naphthalene moiety via a propyl chain, with a formamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Attachment of the Naphthalene Moiety: The benzimidazole core is then alkylated with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Propyl Chain: The resulting intermediate is reacted with 3-bromopropylamine to introduce the propyl chain.

    Formylation: Finally, the formamide group is introduced by reacting the amine with formic acid or a formylating agent like formic acid anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The formamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene or benzimidazole moieties.

    Reduction: Reduced forms of the benzimidazole or naphthalene rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide would depend on its specific application. In a biological context, it could interact with proteins or nucleic acids, modulating their function. The benzimidazole core is known to bind to various biological targets, while the naphthalene moiety could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}amine: Similar structure but lacks the formamide group.

    N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}acetamide: Similar structure with an acetamide group instead of a formamide group.

    N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}methanamine: Similar structure with a methanamine group.

Uniqueness

The presence of the formamide group in N-{3-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]propyl}formamide provides unique chemical properties, such as the ability to form hydrogen bonds and participate in specific chemical reactions. This makes it distinct from its analogs and potentially more versatile in various applications.

Properties

Molecular Formula

C22H21N3O

Molecular Weight

343.4 g/mol

IUPAC Name

N-[3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propyl]formamide

InChI

InChI=1S/C22H21N3O/c26-16-23-14-6-13-22-24-20-11-3-4-12-21(20)25(22)15-18-9-5-8-17-7-1-2-10-19(17)18/h1-5,7-12,16H,6,13-15H2,(H,23,26)

InChI Key

RFXVBVNWIHIPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCNC=O

Origin of Product

United States

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